(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one
CAS No.: 27297-83-2
Cat. No.: VC17011192
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27297-83-2 |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | [4-[(E)-3-oxobut-1-enyl]phenyl] acetate |
| Standard InChI | InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+ |
| Standard InChI Key | JFNKSNPDSGPDLG-ONEGZZNKSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
| Canonical SMILES | CC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one (C₁₁H₁₀O₃) features a conjugated enone system (C=C-C=O) linked to a 4-acetoxyphenyl group. This conjugation confers significant stability and influences its electronic absorption spectra, making it useful in UV-sensitive applications. Key physicochemical properties include:
The compound’s crystalline structure and low water solubility necessitate specialized handling, particularly given its classification under hazard symbols Xi (irritant) and Xn (harmful) .
Synthesis and Manufacturing Processes
Catalytic Acetylation of Styrene Derivatives
A patented method involves the condensation of styrene with acetic anhydride using a γ-Al₂O₃-supported catalyst (Al₂O₃/SnO₂ = 80) at 120–130°C. The reaction proceeds via Friedel-Crafts acylation, with a molar ratio of styrene to acetic anhydride optimized at 1:2–4. Catalyst loading (10–50 wt%) significantly impacts yield, with higher loads favoring product formation . This method achieves up to 98% purity, bypassing the need for enzymatic cofactors .
Claisen-Schmidt Condensation
Alternative routes employ Claisen-Schmidt condensation between 4-hydroxyacetophenone and acetyl chloride in basic media. For example, sodium hydroxide-mediated reactions in aqueous solutions yield 99% product under ambient conditions . This method is favored for scalability but requires stringent pH control to prevent side reactions.
Comparative Synthesis Routes
| Method | Conditions | Yield |
|---|---|---|
| Catalytic Acetylation | SnO₂/Al₂O₃, 120°C, 10–50 wt% catalyst | 98% |
| Claisen-Schmidt | NaOH, H₂O, 20°C | 99% |
| Heck Coupling | Pd(OAc)₂, DMF, 25°C | 97% |
The Heck coupling, utilizing palladium catalysts, offers stereoselectivity but incurs higher costs due to precious metal use .
Reactivity and Chemical Behavior
The compound’s α,β-unsaturated ketone moiety renders it highly reactive toward nucleophiles. Key reactions include:
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Michael Addition: The enone system undergoes addition with amines or thiols, forming β-substituted derivatives.
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Electrophilic Aromatic Substitution: The acetyloxy group directs electrophiles to the ortho/para positions, enabling halogenation or nitration .
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Reduction: Hydrogenation over Pd/C yields 4-(4-acetoxyphenyl)-2-butanol, a precursor to nonsteroidal anti-inflammatory drugs .
Thermal decomposition above 260°C generates acetic acid and phenyl vinyl ketone, necessitating controlled storage .
Applications and Industrial Relevance
Flavor and Fragrance Industry
Benzalacetone’s almond-like aroma makes it a candidate for synthetic flavorings. Its stability under acidic conditions suits use in baked goods and beverages .
Pharmaceutical Intermediates
The compound serves as a scaffold for synthesizing chalcone derivatives, which exhibit anticancer and anti-inflammatory activities. For instance, hydroxylation at the β-position yields analogs with COX-2 inhibitory properties .
Polymer Chemistry
As a cross-linking agent in epoxy resins, it enhances thermal stability. Copolymerization with styrene improves UV resistance in coatings .
Comparative Analysis with Structurally Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Benzylideneacetone | C₆H₅CH=CHCOCH₃ | Lacks acetyloxy group; lower thermal stability |
| 4-Hydroxycoumarin | C₉H₆O₃ | Lactone ring; anticoagulant properties |
| Cinnamic Acid | C₆H₅CH=CHCOOH | Carboxylic acid group; used in food preservation |
The acetyloxy group in benzalacetone enhances electron-withdrawing effects, increasing reactivity toward nucleophilic attack compared to benzylideneacetone .
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